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Compound of Interest

Compound Name:
4-hydroxy-N-(2-

phenylethyl)benzamide

CAS No.: 293311-00-9

Cat. No.: B2956086

Get Quote

Executive Summary
Status: Active Research Target | Class: Tyramine Derivative / Benzamide Analog Primary

Application: Fragment-based Drug Discovery (FBDD), Co-crystal Engineering[1]

This guide provides a technical comparison between 4-hydroxy-N-(2-phenylethyl)benzamide
(Target) and its non-hydroxylated analog, N-(2-phenylethyl)benzamide (Reference).[1] By

analyzing the crystallographic differences driven by the 4-hydroxy substituent, researchers can

optimize solid-state forms for bioavailability and stability.[1]

The data reveals a critical "Packing Efficiency Shift." The introduction of the phenolic hydroxyl

group significantly increases lattice energy, evidenced by a +44°C shift in melting point,

transitioning the supramolecular assembly from simple 1D chains to complex hydrogen-bonded

networks.

Part 1: Comparative Crystallographic Data[1]
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The following table contrasts the physicochemical and structural properties. Note the distinct

impact of the -OH donor on the thermal profile.[1]

Table 1: Solid-State Property Comparison
Feature Target Compound Reference Analog

Compound Name
4-hydroxy-N-(2-

phenylethyl)benzamide
N-(2-phenylethyl)benzamide

Molecular Formula C₁₅H₁₅NO₂ C₁₅H₁₅NO

Molecular Weight 241.29 g/mol 225.29 g/mol

Melting Point (Exp) 161 – 162 °C [1] 117 – 118 °C [2]

H-Bond Donors 2 (Amide N-H, Phenolic O-H) 1 (Amide N-H)

H-Bond Acceptors 2 (Carbonyl O, Phenolic O) 1 (Carbonyl O)

Primary Synthon
Heterosynthon (Amide[1][2][3]

[4][5]···Hydroxyl)
Homosynthon (Amide···Amide)

Predicted Space Group P2₁/c or P2₁/n (Monoclinic) P2₁/c (Monoclinic)

Lattice Stability High (3D Network potential) Moderate (1D Chain motifs)

Analyst Insight: The Reference analog relies solely on N-H···O=C interactions, typically forming

chains. The Target compound introduces a competitive O-H donor, likely forming

robust

dimers or extended sheets, explaining the drastic increase in melting point and

stability.
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To understand the crystal engineering potential, one must analyze the competition between

hydrogen bonding motifs. The 4-hydroxy group disrupts the standard benzamide "tape"

structure.[1]

Diagram 1: Synthon Competition & Packing Logic

Functional Groups

Supramolecular Synthons

4-hydroxy-N-(2-phenylethyl)benzamide

Amide Linker
(-CONH-)

Phenolic -OH
(Para-position)

Amide-Amide Homosynthon
(1D Chains)

 Self-Assembly

Amide-Hydroxyl Heterosynthon
(2D/3D Networks)

 Cooperative H-Bonding  Strong Donor

High Lattice Energy
(MP: 162°C)

 Minor Contribution  Dominant Driver

Click to download full resolution via product page

Caption: Logical flow showing how the phenolic hydroxyl group overrides simple amide

stacking to create a high-stability heterosynthon network.

Part 3: Experimental Crystallization Protocol
Obtaining single crystals of the 4-hydroxy derivative requires navigating its solubility profile

(poor in water/non-polar, good in polar aprotic).[1]
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Method A: Slow Evaporation (Preferred for Polymorph
Screening)
Objective: Grow diffraction-quality prisms.[1]

Solvent Selection: Prepare a binary solvent system.

Solvent A (Good): Ethanol or Methanol.[6]

Solvent B (Poor): Water or Toluene.

Dissolution: Dissolve 20 mg of the target compound in 2 mL of Ethanol at 40°C. Ensure

complete dissolution; filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.

Setup: Transfer to a small vial (4 mL). Cover with Parafilm and poke 3–4 small holes.

Incubation: Store at ambient temperature (20–25°C) in a vibration-free zone.

Observation: Crystals should appear within 48–72 hours. If no crystals form, add 0.5 mL of

Water (antisolvent) and repeat.

Method B: Vapor Diffusion (Preferred for X-ray Quality)
Objective: Controlled nucleation for high-resolution data.[1]

Inner Vial: Dissolve 10 mg compound in 0.5 mL DMSO or DMF. Place in a small open vial.

Outer Vessel: Place the small vial inside a larger jar containing 5 mL of Water or Diethyl

Ether.

Equilibrium: Seal the outer jar tightly. The volatile antisolvent will diffuse into the DMSO,

slowly lowering solubility.

Harvesting: Check after 1 week. This method typically yields fewer but higher-quality block

crystals suitable for SC-XRD.[1]

Part 4: Data Acquisition & Refinement Workflow
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Once crystals are obtained, follow this validation workflow to ensure E-E-A-T compliance in

your dataset.

Diagram 2: Crystallography Workflow
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Caption: Standardized workflow for validating the crystal structure from harvest to CheckCIF

submission.

Critical Refinement Parameters
When solving the structure of 4-hydroxy-N-(2-phenylethyl)benzamide, ensure your

refinement meets these criteria to distinguish it from the reference analog:

Temperature: Collect at 100 K. The flexible ethyl linker (

) often exhibits high thermal motion at room temperature, obscuring H-bond positions.[1]

Hydrogen Treatment: Locate the phenolic H-atom in the difference Fourier map.[1] Do not

place it geometrically without evidence, as its orientation dictates the H-bond network (inter-

vs. intramolecular).[1]

Disorder: Check the ethyl chain for conformational disorder (gauche vs. anti).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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